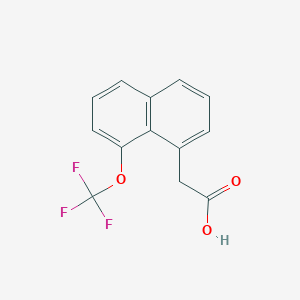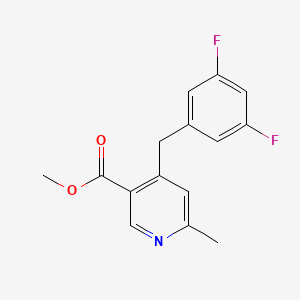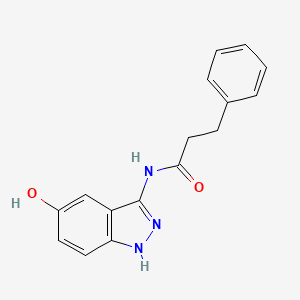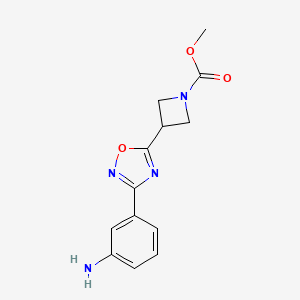![molecular formula C15H23N5 B11847845 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 88100-14-5](/img/structure/B11847845.png)
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Allylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with an allyl group and a tetrahydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the following steps:
Formation of the Tetrahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Allylation: The final step involves the allylation of the piperazine ring, which can be carried out using allyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Allylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazoline oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline oxides, while reduction can produce dihydroquinazolines.
科学研究应用
2-(4-Allylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Allylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors.
相似化合物的比较
Similar Compounds
2-(4-Arylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Similar structure but with an aryl group instead of an allyl group.
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Contains a methyl group instead of an allyl group.
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Features a phenyl group in place of the allyl group.
Uniqueness
The uniqueness of 2-(4-Allylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the allyl group can influence its interaction with molecular targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
88100-14-5 |
|---|---|
分子式 |
C15H23N5 |
分子量 |
273.38 g/mol |
IUPAC 名称 |
2-(4-prop-2-enylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-2-7-19-8-10-20(11-9-19)15-17-13-6-4-3-5-12(13)14(16)18-15/h2H,1,3-11H2,(H2,16,17,18) |
InChI 键 |
HUCFFGBDEMMKSZ-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)




![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)



![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
